molecular formula C10H14N2O2 B13011992 6-(Ethyl(methyl)amino)-4-methylnicotinic acid

6-(Ethyl(methyl)amino)-4-methylnicotinic acid

Cat. No.: B13011992
M. Wt: 194.23 g/mol
InChI Key: RGESMJPHAQXYHD-UHFFFAOYSA-N
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Description

6-(Ethyl(methyl)amino)-4-methylnicotinic acid is a compound belonging to the class of nicotinic acids. Nicotinic acids are derivatives of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of an ethyl(methyl)amino group at the 6th position and a methyl group at the 4th position of the nicotinic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(methyl)amino)-4-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylnicotinic acid with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(methyl)amino)-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Ethyl(methyl)amino)-4-methylnicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Ethyl(methyl)amino)-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylnicotinic acid: Lacks the ethyl(methyl)amino group, resulting in different chemical properties and biological activities.

    6-Aminonicotinic acid: Contains an amino group at the 6th position but lacks the ethyl(methyl) substitution.

    Nicotinic acid: The parent compound without any substitutions.

Uniqueness

6-(Ethyl(methyl)amino)-4-methylnicotinic acid is unique due to the presence of both the ethyl(methyl)amino group and the methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-[ethyl(methyl)amino]-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-4-12(3)9-5-7(2)8(6-11-9)10(13)14/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

RGESMJPHAQXYHD-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C(=C1)C)C(=O)O

Origin of Product

United States

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